Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate
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Overview
Description
Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate is a complex organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethoxymethyl and dimethylamino groups, as well as a carboxylate ester group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the dimethoxymethyl and dimethylamino groups through nucleophilic substitution reactions. The final step involves esterification to introduce the carboxylate ester group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and high throughput. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one or more functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile functional groups.
Mechanism of Action
The mechanism of action of Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylamino)pyridine-4-carboxylate: Lacks the dimethoxymethyl group, resulting in different reactivity and applications.
Ethyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-(methoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate: Contains a methoxymethyl group instead of a dimethoxymethyl group.
Uniqueness
Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate is unique due to the presence of both dimethoxymethyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-14(2)10-6-8(11(15)16-3)9(7-13-10)12(17-4)18-5/h6-7,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBSUREBFMXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)C(=O)OC)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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